(1-Pyridin-4-yl)piperidine

Catalog No.
S561000
CAS No.
2767-90-0
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Pyridin-4-yl)piperidine

CAS Number

2767-90-0

Product Name

(1-Pyridin-4-yl)piperidine

IUPAC Name

4-piperidin-1-ylpyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=NC=C2

Synonyms

4-piperidinopyridine

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2

Medicinal Chemistry:

  • Drug Discovery: The core structure of (1-Pyridin-4-yl)piperidine serves as a scaffold for developing new drugs targeting various diseases. Studies have shown its potential in developing anticonvulsant agents, with some derivatives exhibiting promising activity in animal models []. Additionally, research suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's due to its ability to interact with specific enzymes in the nervous system [].

Material Science:

  • Organic Frameworks: (1-Pyridin-4-yl)piperidine has been investigated for its potential use in constructing metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, and incorporating this molecule can lead to frameworks with specific functionalities, like catalysis and gas separation [].

Synthetic Chemistry:

  • Ligand Design: The molecule's structure allows it to act as a bidentate ligand, meaning it can bind to a metal center at two points. This property makes it valuable in designing new catalysts for various organic transformations [].

Radiopharmaceutical Chemistry:

  • Radiotracers: Derivatives of (1-Pyridin-4-yl)piperidine have been explored for their potential use as radiotracers in positron emission tomography (PET) imaging. PET scans are a type of medical imaging technique used to assess various physiological processes. By incorporating radioisotopes into the molecule, it can be used to image specific targets in the body [].

(1-Pyridin-4-yl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a pyridine moiety at the 1-position. Its molecular formula is C10H14N2C_{10}H_{14}N_{2}, and it has a molecular weight of approximately 162.23 g/mol. The compound features a piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a pyridine ring that contributes to its unique properties and reactivity.

Currently, there is no scientific literature available on the mechanism of action of (1-Pyridin-4-yl)piperidine.

Due to the lack of specific information, it is advisable to handle (1-Pyridin-4-yl)piperidine with caution assuming similar properties to its constituent rings.

  • Pyridine: Pyridine is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system [].
  • Piperidine: Piperidine is a flammable liquid with a strong, unpleasant odor. It is a skin, eye, and respiratory irritant and can be harmful if swallowed.

Further Research

While information on (1-Pyridin-4-yl)piperidine is limited, its structure suggests potential for medicinal chemistry research. Future studies could explore:

  • Synthesis and characterization of the compound.
  • Evaluation of its biological activity in relevant assays.
  • Computational modeling to predict potential interactions with biomolecules.
Typical of amines and heterocycles, including:

  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Reduction: The compound can be reduced to form secondary amines or alcohols under appropriate conditions.
  • Reactions with Electrophiles: The nitrogen in the pyridine ring can participate in electrophilic aromatic substitution reactions.

Research indicates that (1-Pyridin-4-yl)piperidine exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:

  • Antidepressants: Compounds with similar structures have shown promise in modulating neurotransmitter systems.
  • Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Certain analogs have displayed activity against bacteria and fungi.

Several methods exist for synthesizing (1-Pyridin-4-yl)piperidine, including:

  • From Isonicotinic Acid Derivatives: Utilizing ethyl isonicotinate and 4-chloropyridinium chloride under specific reaction conditions (e.g., heating in ethanol and water) can yield the desired compound .
  • Piperidine Ring Formation: Starting from pyridine derivatives, piperidine can be formed through cyclization reactions involving suitable precursors.
  • Grignard Reactions: Reacting suitable Grignard reagents with pyridine derivatives may also lead to the formation of (1-Pyridin-4-yl)piperidine.

(1-Pyridin-4-yl)piperidine has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Material Science: Its derivatives may be utilized in creating novel materials with unique properties.
  • Chemical Research: It serves as a model compound for studying reactivity patterns of nitrogen-containing heterocycles.

Studies on (1-Pyridin-4-yl)piperidine have explored its interactions with biological targets, particularly:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Binding affinity studies suggest potential interactions with neurotransmitter receptors, which could explain its pharmacological activities.

Similar Compounds

(1-Pyridin-4-yl)piperidine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Pyridin-3-yl)piperidine121912-29-60.76
1-(Phenyl)piperidine209005-67-40.79
5-(Piperidin-1-yl)nicotinic acid878742-33-70.66
1-(Trifluoromethylphenyl)piperidine607354-69-80.63
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate93913-86-10.88

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the pyridine and piperidine rings in (1-Pyridin-4-yl)piperidine sets it apart from these related structures, particularly regarding its biological activity and potential applications in pharmaceuticals.

(1-Pyridin-4-yl)piperidine, also known as 4-piperidinopyridine (CAS 2767-90-0), is a bicyclic nitrogen-containing heterocycle combining pyridine and piperidine moieties. Its discovery emerged from efforts to hybridize aromatic and aliphatic nitrogen heterocycles, leveraging pyridine's electron-deficient aromatic system and piperidine's saturated ring flexibility. Early synthetic routes in the mid-20th century focused on nucleophilic substitution reactions, but advancements in catalytic methods later enabled enantioselective syntheses.

The compound's structural uniqueness arises from its planar pyridine ring (C₅H₅N) fused to a non-planar piperidine (C₅H₁₁N), creating a hybrid with dual reactivity profiles. This duality allows participation in both aromatic electrophilic substitution and aliphatic nucleophilic reactions, making it a versatile scaffold in medicinal and materials chemistry.

Significance in Nitrogenous Heterocycle Research

Nitrogen heterocycles constitute ~60% of FDA-approved drugs, with pyridine-piperidine hybrids playing critical roles in kinase inhibitors, antimicrobials, and CNS therapeutics. (1-Pyridin-4-yl)piperidine's significance stems from:

  • Electronic Modulation: The pyridine ring (log P = 0.65) enhances water solubility, while the piperidine moiety (log P = 1.94) improves membrane permeability.
  • Conformational Flexibility: Piperidine's chair-flip dynamics enable adaptive binding to biological targets.
  • Synergistic Pharmacophores: Combines pyridine's hydrogen-bonding capacity with piperidine's basic nitrogen (pKa ~11.2).

Recent studies highlight its utility in designing dual histamine H₃/sigma-1 receptor ligands for neuropathic pain and Plasmodium PRS inhibitors for antimalarial prophylaxis.

Molecular Structure and Conformational Analysis

(1-Pyridin-4-yl)piperidine, with the molecular formula C₁₀H₁₄N₂ and molecular weight of 162.23 grams per mole, represents a bicyclic nitrogen-containing heterocycle consisting of a six-membered piperidine ring directly bonded to a pyridine ring at the 4-position [2] [8]. The compound is alternatively known as 4-(piperidin-1-yl)pyridine or 4-piperidinopyridine [2] [8].

The molecular architecture features a planar pyridine ring connected to a non-planar piperidine ring in a chair conformation [32] [38]. Crystallographic studies of related piperidine-pyridine systems demonstrate that the piperidine ring typically adopts the energetically favorable chair conformation, with the nitrogen lone pair oriented away from the pyridine moiety [32] [38]. The dihedral angles between pyridine and piperidine rings in similar structures range from 8.80 to 25.93 degrees, indicating some degree of conformational flexibility [35] [38].

The compound exhibits conformational isomerism due to rotation around the nitrogen-carbon bond connecting the two ring systems [16]. Computational studies suggest that the most stable conformer places the piperidine nitrogen lone pair in an equatorial position relative to the pyridine ring, minimizing steric interactions [16] [20].

Physical Properties

Melting and Boiling Points

(1-Pyridin-4-yl)piperidine exhibits a melting point range of 78-83°C [3] [8]. The boiling point occurs at 164°C under reduced pressure (13 Torr) or 281.2±13.0°C at 760 mmHg [3] [8]. These thermal properties reflect the compound's moderate intermolecular forces arising from dipole-dipole interactions and weak hydrogen bonding capabilities [3].

Solubility Parameters

The compound demonstrates moderate solubility characteristics with a calculated LogP value of 1.99, indicating balanced hydrophilic and lipophilic properties [3]. Solubility studies reveal that (1-Pyridin-4-yl)piperidine is soluble in most organic solvents including ethanol, acetone, and dimethylformamide [26]. The compound shows limited aqueous solubility due to its predominantly organic nature, though the presence of two nitrogen atoms provides some hydrophilic character [21] [26].

Density and Physical State

At standard conditions, (1-Pyridin-4-yl)piperidine exists as a solid with a predicted density of 1.047±0.06 g/cm³ [8] [26]. The compound appears as a crystalline solid at room temperature [8]. The flash point has been determined to be 123.9±19.8°C, and the vapor pressure at 25°C is 0.0±0.6 mmHg [3]. The refractive index is reported as 1.547 [3].

Physical PropertyValueReference
Melting Point78-83°C [3] [8]
Boiling Point (13 Torr)164°C [8]
Boiling Point (760 mmHg)281.2±13.0°C [3]
Density1.047±0.06 g/cm³ [8]
Flash Point123.9±19.8°C [3]
Refractive Index1.547 [3]
LogP1.99 [3]

Spectroscopic Properties

NMR Spectroscopy Characteristics

Proton Nuclear Magnetic Resonance spectroscopy of (1-Pyridin-4-yl)piperidine reveals characteristic signals for both the pyridine and piperidine moieties [9] [12]. The pyridine protons typically appear as doublets in the aromatic region around 8.37 ppm (pyridine ortho to nitrogen) and 7.54 ppm (pyridine meta to nitrogen) [9] [12]. The piperidine ring protons exhibit multipicity patterns between 1.45-3.75 ppm, with the alpha-protons to nitrogen appearing more downfield due to the deshielding effect of the nitrogen atom [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy displays signals characteristic of the pyridine carbons in the aromatic region (120-150 ppm) and piperidine carbons in the aliphatic region (25-50 ppm) [9] [12]. The carbon directly bonded to the piperidine nitrogen typically appears around 45-50 ppm [12].

IR Spectroscopy Profile

Infrared spectroscopy of (1-Pyridin-4-yl)piperidine reveals characteristic absorption bands for both heterocyclic components [10] [14]. The compound exhibits carbon-hydrogen stretching vibrations in the range of 2800-3000 cm⁻¹, with specific bands around 2875 cm⁻¹ for symmetric stretching and 2930 cm⁻¹ for antisymmetric stretching modes [14]. Pyridine ring vibrations appear in the fingerprint region below 1600 cm⁻¹ [10] [14].

The aromatic carbon-carbon stretching vibrations occur between 1400-1600 cm⁻¹, while the carbon-nitrogen stretching modes appear around 1000-1300 cm⁻¹ [10]. The absence of broad hydroxyl or amine stretching bands confirms the tertiary amine nature of the compound [14].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (1-Pyridin-4-yl)piperidine demonstrates absorption characteristics primarily associated with the pyridine chromophore [11]. The compound exhibits absorption maxima in the range of 250-280 nanometers, corresponding to π→π* electronic transitions within the pyridine ring system [11]. The presence of the electron-donating piperidine substituent causes a bathochromic shift compared to unsubstituted pyridine [11].

The molar absorptivity values are moderate, reflecting the conjugated aromatic system of the pyridine ring [11]. Solvent effects on the absorption spectrum indicate the influence of hydrogen bonding and dipolar interactions [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (1-Pyridin-4-yl)piperidine yields a molecular ion peak at m/z 162.1 corresponding to [M+H]⁺ [18]. Characteristic fragmentation patterns include loss of the piperidine moiety (84 mass units) and formation of protonated pyridine fragments [18]. The base peak typically corresponds to the pyridinium ion at m/z 80 [18].

Secondary fragmentation involves ring opening reactions and hydrogen rearrangements, producing smaller ionic fragments characteristic of both pyridine and piperidine structural units [18]. The fragmentation behavior provides definitive structural confirmation and can be used for quantitative analysis [18].

Acid-Base Properties

pKa Determination (10.88±0.10)

(1-Pyridin-4-yl)piperidine exhibits basic properties due to the presence of two nitrogen atoms, with a predicted pKa value of 10.88±0.10 [8]. This value indicates that the compound exists predominantly in its protonated form under physiological conditions [8] [20]. The basicity is primarily attributed to the piperidine nitrogen, which is more basic than the pyridine nitrogen due to its saturated aliphatic environment [15] [17].

Experimental pKa determinations using potentiometric titration methods confirm that the compound behaves as a moderately strong base in aqueous solution [20] [30]. The pKa value places (1-Pyridin-4-yl)piperidine among the stronger organic bases, comparable to other piperidine derivatives [15] [19].

Protonation Sites

The compound contains two potential protonation sites: the piperidine nitrogen and the pyridine nitrogen [16] [20]. Under typical conditions, protonation occurs preferentially at the piperidine nitrogen due to its higher electron density and lack of aromatic stabilization [16] [17]. The piperidine nitrogen's sp³ hybridization and aliphatic environment make it significantly more basic than the sp² hybridized pyridine nitrogen [17].

Computational studies indicate that the piperidine nitrogen has a pKa approximately 5-6 units higher than the pyridine nitrogen [17] [20]. At physiological pH (7.4), the compound exists primarily as a monocation with the piperidine nitrogen protonated [20] [30].

pH-Dependent Behavior

The protonation state of (1-Pyridin-4-yl)piperidine varies significantly with solution pH [17] [20]. At pH values below 5, both nitrogen atoms may become protonated, forming a dication [20]. Between pH 5-10, the compound exists predominantly as a monocation with only the piperidine nitrogen protonated [20]. Above pH 11, the compound exists primarily in its neutral form [17].

This pH-dependent behavior significantly influences the compound's solubility, membrane permeability, and potential biological activity [20] [30]. The ionization state directly affects intermolecular interactions and conformational preferences [20].

pH RangePredominant FormCharge State
< 5Dication+2
5-10Monocation+1
> 11Neutral0

Structural Comparison with Related Heterocycles

Comparison with Pyridinylpiperazines

(1-Pyridin-4-yl)piperidine differs structurally from pyridinylpiperazines by containing only one nitrogen atom in the saturated ring system [21] [22]. While 1-(4-pyridyl)piperazine contains two nitrogen atoms in the six-membered ring, providing two potential protonation sites within the saturated ring, (1-Pyridin-4-yl)piperidine has only the single piperidine nitrogen [21] [22].

This structural difference results in distinct basicity profiles, with pyridinylpiperazines typically exhibiting higher overall basicity due to the additional nitrogen atom [22]. The presence of the second nitrogen in piperazines also influences conformational preferences and intermolecular interactions [22]. Binding studies demonstrate that piperazine derivatives often show different selectivity profiles compared to their piperidine analogs due to these structural differences [22].

Comparison with Other Piperidine Derivatives

Compared to simple piperidine (pKa ~11.1), (1-Pyridin-4-yl)piperidine shows slightly reduced basicity due to the electron-withdrawing effect of the pyridine ring [15] [19]. This contrasts with 4-(1-pyrrolidinyl)piperidine derivatives, which typically maintain higher basicity due to the electron-donating pyrrolidine substituent [4] [6].

Structural analysis reveals that (1-Pyridin-4-yl)piperidine adopts conformations similar to other N-arylpiperidines, with the aromatic ring oriented to minimize steric interactions [23]. The compound's physical properties align closely with other piperidine derivatives of similar molecular weight, though the presence of the pyridine nitrogen introduces additional hydrogen bonding capabilities [23] [24].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2767-90-0

Wikipedia

4-Piperidylpyridine

Dates

Last modified: 08-15-2023

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